Spliceostatin A

total synthesis medicinal chemistry process chemistry

This methylated FR901464 derivative is a gold-standard covalent SF3B1 inhibitor. Its spiroepoxide moiety ensures potent, irreversible target engagement (IC50 as low as 4.9 nM), distinct from reversible binders. Ideal for structural biology, splicing kinetics, and biomarker validation; synthetic route serves as analytical reference.

Molecular Formula C28H43NO8
Molecular Weight 521.6 g/mol
Cat. No. B12292037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpliceostatin A
Molecular FormulaC28H43NO8
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESCC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)OC)CO3)O)C)NC(=O)C=CC(C)OC(=O)C
InChIInChI=1S/C28H43NO8/c1-17(9-12-24-26(32)28(16-34-28)15-27(6,33-7)37-24)8-11-23-18(2)14-22(20(4)36-23)29-25(31)13-10-19(3)35-21(5)30/h8-10,12-13,18-20,22-24,26,32H,11,14-16H2,1-7H3,(H,29,31)/b12-9+,13-10+,17-8+
InChIKeyXKSGIJNRMWHQIQ-TUNPHNBLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spliceostatin A Procurement Guide: SF3B1 Inhibitor CAS 391611-36-2 for Pre‑mRNA Splicing Research


Spliceostatin A (CAS 391611-36-2), designated [(E)-5-[[6-[(2E,4E)-5-(4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate, is a methylated derivative of the natural product FR901464 [1]. It belongs to the spiroepoxide class of pre‑mRNA splicing inhibitors and functions as a potent, covalent inhibitor of the SF3B1 subunit within the U2 snRNP of the spliceosome [2].

Why Spliceostatin A Cannot Be Replaced by Generic SF3B1 Inhibitors


SF3B1‑targeting agents are not interchangeable due to profound differences in potency, binding mode (covalent vs. non‑covalent), and therapeutic index. Spliceostatin A establishes a covalent bond with SF3B1 via its spiroepoxide moiety [1], a mechanism that yields distinct potency and selectivity profiles compared to reversible binders such as Pladienolide B or H3B‑8800. Additionally, the compound exhibits a narrow therapeutic window in vivo, and structural analogues have been specifically designed to mitigate its toxicity while preserving efficacy [2]. Substitution with an alternative inhibitor risks altering the splicing signature, target engagement kinetics, and experimental reproducibility.

Quantitative Differentiation of Spliceostatin A from SF3B1 Inhibitor Comparators


Head‑to‑Head Synthetic Efficiency: Spliceostatin A vs. FR901464

In a direct synthetic comparison, Spliceostatin A is obtained in a shorter linear sequence (9 steps) than its parent natural product FR901464 (10 steps) [1]. This reduced step count can translate to improved synthetic accessibility and potentially lower manufacturing costs for research‑grade material.

total synthesis medicinal chemistry process chemistry

Potency Comparison: Spliceostatin A vs. FR901464 in Human Cancer Cell Lines

Both Spliceostatin A and its parent FR901464 exhibit potent antiproliferative activity. Spliceostatin A demonstrates a narrower range of IC50 values (4.9–61.7 nM across specific cell types) compared to the broader range reported for FR901464 (0.6–3.4 nM across diverse cancer lines) [1]. This difference in potency profile may reflect the impact of methylation on target engagement and cellular susceptibility.

cytotoxicity anticancer pharmacology

SF3B1 Binding Mode and Potency: Spliceostatin A vs. Thailanstatin A

Spliceostatin A covalently modifies the SF3B1 complex via its spiroepoxide, leading to sustained inhibition. In contrast, Thailanstatin A acts as a non‑covalent inhibitor with an IC50 of 650 nM in biochemical splicing assays [1], compared to Spliceostatin A's potent cellular activity in the low nanomolar range. This fundamental difference in binding mode and biochemical potency dictates distinct washout kinetics and duration of effect.

mechanism of action covalent inhibition target engagement

Toxicity Profile and Therapeutic Index: Spliceostatin A vs. 1,2‑Deoxy‑pyranose Analogue

Spliceostatin A exhibits significant in vivo toxicity that limits its therapeutic application. In a head‑to‑head in vivo toxicity study, a 1,2‑deoxy‑pyranose analogue of Spliceostatin A was able to avoid the severe toxicity associated with the parent compound [1]. This finding underscores that Spliceostatin A, while a potent tool compound, possesses a narrow safety margin that must be carefully managed in animal studies.

in vivo toxicity safety pharmacology prostate cancer

Scalability and Fermentation Yield: Spliceostatin A vs. Early Isolation Yields

Early isolation of Spliceostatin A from Burkholderia sp. yielded only ~60 mg/L. Through biosynthetic engineering and fermentation optimization, production titers were improved >40‑fold to 2.5 g/L [1]. This dramatic increase in fermentation yield directly addresses historical supply constraints and supports the availability of gram‑scale quantities for research.

bioprocess engineering fermentation supply chain

Stability Under Physiological Conditions: Spliceostatin A vs. Clinically Advanced Analogues

Spliceostatin A is known to be chemically unstable and prone to degradation under physiological conditions, a limitation that has driven the development of more stable analogues like Pladienolide B and H3B‑8800 for clinical use . This inherent instability necessitates strict handling and storage protocols (e.g., storage at -80°C, protection from light, use within 3 months in solution [1]).

chemical stability drug delivery pharmacokinetics

Optimal Research Applications for Spliceostatin A (CAS 391611-36-2)


Mechanistic Studies of Covalent SF3B1 Inhibition and Splicing Catalysis

Spliceostatin A is the gold‑standard tool for investigating the covalent inhibition of the SF3B1 spliceosomal subunit. Its well‑characterized spiroepoxide‑mediated binding mechanism [1] makes it ideal for structural biology studies (e.g., cryo‑EM of spliceosome‑inhibitor complexes [2]) and for dissecting the kinetics of covalent target engagement.

Validation of SF3B1‑Dependent Splicing Signatures in Cancer Cell Lines

Given its potent and specific inhibition of pre‑mRNA splicing (cellular IC50 values as low as 4.9 nM in SF3B1‑mutant cells [1]), Spliceostatin A is employed to define SF3B1‑dependent alternative splicing events and to validate splicing‑based biomarkers in leukemia, prostate cancer, and other malignancies.

In Vivo Angiogenesis and Tumor Xenograft Studies (with Caution)

Spliceostatin A has demonstrated anti‑angiogenic activity in vivo, including inhibition of cancer cell‑derived angiogenesis in the chicken chorioallantoic membrane (CAM) assay [1]. However, due to its narrow therapeutic index and associated toxicity [2], it is recommended as a proof‑of‑concept tool rather than a candidate for chronic dosing regimens.

Synthetic Chemistry and Process Development Benchmark

The enantioselective total synthesis of Spliceostatin A in 9 linear steps [1] serves as a benchmark for developing more efficient synthetic routes to spiroepoxide‑containing natural products. It is also used as a reference standard for analytical method development and impurity profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spliceostatin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.